molecular formula C6H5N3O B11786463 4-Amino-2-hydroxynicotinonitrile

4-Amino-2-hydroxynicotinonitrile

Cat. No.: B11786463
M. Wt: 135.12 g/mol
InChI Key: LWJULUNFWOAVBS-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H5N3O It is a derivative of nicotinonitrile, featuring both an amino group and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . Another approach involves the use of CoFe2O4 magnetic nanoparticles as a catalyst under microwave irradiation in solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is also emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-hydroxynicotinonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4-amino-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-3-4-5(8)1-2-9-6(4)10/h1-2H,(H3,8,9,10)

InChI Key

LWJULUNFWOAVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1N)C#N

Origin of Product

United States

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